

# An In-Depth Technical Guide to DSPE-PEG-Maleimide (CAS: 474922-22-0)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: DSPE-PEG-Maleimide (MW 2000)

Cat. No.: B15599163

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] (DSPE-PEG-Maleimide), a key heterobifunctional lipid-polymer conjugate extensively utilized in the fields of drug delivery, nanomedicine, and bioconjugation. This document details its chemical properties, applications, and methodologies for its use in forming targeted drug delivery systems. Experimental protocols for liposome preparation, bioconjugation, and characterization are provided, alongside visual representations of experimental workflows and relevant biological pathways to facilitate a deeper understanding of its practical application.

## Introduction

DSPE-PEG-Maleimide is a versatile amphiphilic molecule composed of a hydrophobic 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid anchor, a hydrophilic polyethylene glycol (PEG) spacer, and a reactive maleimide group at the distal end of the PEG chain.<sup>[1][2]</sup> The DSPE portion allows for stable integration into lipid bilayers of nanoparticles, such as liposomes and micelles, while the PEG linker provides a "stealth" characteristic, reducing immunogenicity and prolonging circulation time *in vivo*.<sup>[2][3]</sup> The terminal maleimide group enables the covalent conjugation of thiol-containing molecules, including peptides, proteins, antibodies, and aptamers, for targeted drug delivery.<sup>[1][2][4]</sup> This targeted approach enhances

the therapeutic efficacy of encapsulated drugs by increasing their concentration at the site of action and minimizing off-target toxicity.[\[5\]](#)

## Chemical and Physical Properties

A summary of the key quantitative data for DSPE-PEG-Maleimide is presented in the tables below. These values can vary depending on the molecular weight of the PEG chain.

Table 1: General Properties of DSPE-PEG-Maleimide

| Property       | Value                           | Reference                               |
|----------------|---------------------------------|-----------------------------------------|
| CAS Number     | 474922-22-0                     | <a href="#">[6]</a>                     |
| Appearance     | White to off-white solid powder | <a href="#">[7]</a>                     |
| Purity         | ≥95%                            | <a href="#">[1]</a> <a href="#">[7]</a> |
| Reactive Group | Maleimide                       | <a href="#">[3]</a>                     |
| Reactive To    | Sulfhydryl (-SH) groups         | <a href="#">[3]</a>                     |

Table 2: Solubility and Storage of DSPE-PEG-Maleimide

| Property           | Details                                                                                  | Reference                                                   |
|--------------------|------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| Solubility         | Soluble in chloroform and warm water. Also soluble in methylene chloride, DMF, and DMSO. | <a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[8]</a> |
| Storage Conditions | Store at -20°C in a dry and dark place. Avoid frequent freeze-thaw cycles.               | <a href="#">[7]</a>                                         |
| Stability          | Stable for at least one year when stored properly.                                       | <a href="#">[9]</a>                                         |

Table 3: Molecular Weight Variations of DSPE-PEG-Maleimide

| Compound                 | Molecular Weight (Da) |
|--------------------------|-----------------------|
| DSPE-PEG(1000)-Maleimide | ~1748                 |
| DSPE-PEG(2000)-Maleimide | ~2748                 |
| DSPE-PEG(3400)-Maleimide | ~4148                 |
| DSPE-PEG(5000)-Maleimide | ~5748                 |

Note: The exact molecular weight can vary due to the polydispersity of the PEG chain.

## Experimental Protocols

### Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of liposomes incorporating DSPE-PEG-Maleimide using the thin-film hydration method.

#### Materials:

- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- DSPE-PEG-Maleimide
- Chloroform
- Phosphate-buffered saline (PBS), pH 7.4
- Drug to be encapsulated (e.g., Doxorubicin)

#### Procedure:

- Dissolve DSPC, cholesterol, and DSPE-PEG-Maleimide in chloroform in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).
- Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

- Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with a PBS solution containing the drug to be encapsulated by vortexing or sonicating the flask.
- To obtain unilamellar vesicles of a specific size, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Remove the unencapsulated drug by dialysis or size exclusion chromatography.

## Thiol-Maleimide Bioconjugation

This protocol outlines the conjugation of a thiol-containing targeting ligand (e.g., a cysteine-containing peptide or a thiolated antibody) to the surface of maleimide-functionalized liposomes.

### Materials:

- Maleimide-functionalized liposomes
- Thiol-containing targeting ligand
- Reaction buffer: PBS, pH 6.5-7.5
- Reducing agent (optional, for antibodies): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: L-cysteine or 2-mercaptoethanol

### Procedure:

- If using an antibody, it may be necessary to partially reduce its disulfide bonds to generate free thiol groups. Incubate the antibody with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Remove excess TCEP using a desalting column.
- Add the thiol-containing ligand to the maleimide-functionalized liposome suspension at a molar ratio of 1:10 to 1:20 (ligand:DSPE-PEG-Maleimide).

- Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quench any unreacted maleimide groups by adding an excess of L-cysteine or 2-mercaptoethanol and incubating for an additional 30 minutes.
- Purify the ligand-conjugated liposomes from unconjugated ligands and quenching reagents using size exclusion chromatography or dialysis.

## Characterization of DSPE-PEG-Maleimide Conjugates

3.3.1. Confirmation of Conjugation by  $^1\text{H}$  NMR Spectroscopy The success of the thiol-maleimide conjugation can be confirmed by  $^1\text{H}$  NMR. The characteristic proton peaks of the maleimide group (at ~6.7 ppm) will disappear upon successful conjugation to a thiol-containing molecule.[\[10\]](#)

3.3.2. Quantification of Conjugation Efficiency by HPLC Reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify the amount of unconjugated ligand remaining in the reaction mixture, thereby determining the conjugation efficiency.

3.3.3. Particle Size and Zeta Potential Analysis Dynamic light scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (polydispersity index, PDI) of the liposomes. The zeta potential, a measure of the surface charge, can also be determined to assess the stability of the liposomal formulation.

## Mandatory Visualizations

### Experimental Workflows

[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and characterization of targeted liposomes.

## Logical Relationship: Thiol-Maleimide Conjugation

[Click to download full resolution via product page](#)

Caption: The principle of thiol-maleimide conjugation for surface functionalization.

## Signaling Pathway: HER2-Targeted Therapy

DSPE-PEG-Maleimide can be used to conjugate the monoclonal antibody Trastuzumab to nanoparticles for targeted delivery to HER2-positive cancer cells. Trastuzumab inhibits tumor growth by blocking key signaling pathways.[\[1\]](#)[\[2\]](#)



[Click to download full resolution via product page](#)

Caption: Inhibition of PI3K/AKT and MAPK pathways by Trastuzumab.

## Conclusion

DSPE-PEG-Maleimide is a critical component in the development of advanced drug delivery systems. Its unique trifunctional structure allows for the creation of stable, long-circulating nanoparticles that can be precisely targeted to diseased tissues. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to harness the potential of this versatile lipid-polymer conjugate in creating more effective and less toxic therapeutic interventions. The ability to attach a wide array of targeting moieties to the maleimide terminus opens up a vast landscape of possibilities for the treatment of various diseases, from cancer to inflammatory disorders. As nanomedicine continues to evolve, the utility of well-characterized and reliable components like DSPE-PEG-Maleimide will undoubtedly continue to grow.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Trastuzumab: More than a Guide in HER2-Positive Cancer Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of DSPE-PEG2000 and its Complex with Doxorubicin Using NMR Spectroscopy and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. Effect of flow on targeting and penetration of angiopep-decorated nanoparticles in a microfluidic model blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gold nanoparticles inhibit VEGF165-induced migration and tube formation of endothelial cells via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-Depth Technical Guide to DSPE-PEG-Maleimide (CAS: 474922-22-0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15599163#dspe-peg-maleimide-cas-number-474922-22-0-information>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)